molecular formula C9H5ClFN B1148663 3-Chloro-3-(4-fluorophenyl)acrylonitrile CAS No. 126417-76-3

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B1148663
CAS No.: 126417-76-3
M. Wt: 181.59
InChI Key:
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Description

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antioxidant Activity : Derivatives of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, such as thiazolidin-4-one derivatives, have been synthesized and evaluated for their antioxidant activities (El Nezhawy et al., 2009).

  • Crystal Structure Analysis : The compound's crystal structure has been studied for a deeper understanding of its chemical properties and potential applications in organic chemistry and medicinal research (Naveen et al., 2006).

  • Optical and Spectroscopic Characterisation : Various substituted 3-phenyl-2-arylacrylonitriles, including derivatives of this compound, have been synthesized and characterized for their optical and spectroscopic properties, indicating potential applications in material science (Percino et al., 2011).

  • Fungicidal Activity : Certain derivatives have shown promising fungicidal activity, especially against Colletotrichum gossypii (De-long, 2010).

  • Anticancer Potential : Novel derivatives bearing halogens, like fluorine, have exhibited significant antiproliferative activity against various human cancer cell lines, indicating their potential as selective anticancer agents (Li et al., 2018).

  • Intermediate for Anticancer Drugs : this compound derivatives have been synthesized as intermediates for biologically active anticancer drugs (Zhang et al., 2019).

  • Copolymerization : Acrylonitrile, including derivatives such as this compound, has been copolymerized with other compounds to study the impact on properties like solubility and intrinsic viscosity (Bajaj & Padmanaban, 1983).

  • Mechanofluorochromism and Aggregation-Induced Emission : Phenothiazinyl fluorophenyl acrylonitrile derivatives, including those with this compound, exhibit mechanofluorochromic and aggregation-induced emission properties, making them useful in material science applications (Ma et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle it with care and appropriate safety measures .

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-3-(4-fluorophenyl)acrylonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

As a unique chemical, it may interact with various biochemical pathways, but specific details are currently unavailable .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

3-Chloro-3-(4-fluorophenyl)acrylonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can lead to enzyme inhibition or activation, affecting the overall biochemical pathways. For instance, it may bind to specific enzymes, altering their activity and thus influencing metabolic processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function. The precise molecular interactions and pathways affected by this compound are crucial for understanding its overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells. Understanding the metabolic pathways affected by this compound is essential for comprehending its biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its overall activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and its ability to reach target sites within the cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical role .

Properties

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZLGBSSYBYSY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-76-3
Record name 126417-76-3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.